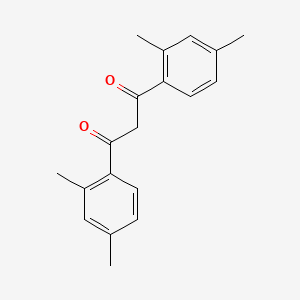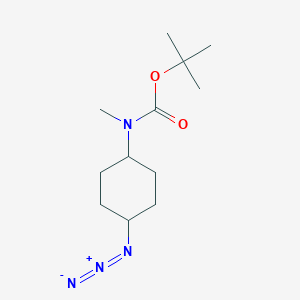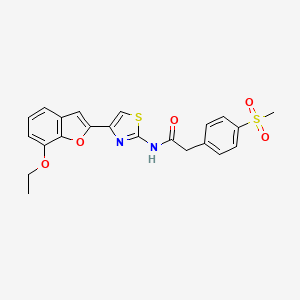![molecular formula C18H14N4O4 B3010437 Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate CAS No. 852440-45-0](/img/structure/B3010437.png)
Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpyrazolo[3,4-d]pyrimidine is a scaffold known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . It is considered a milestone in the drug discovery process, especially for the development of novel anticancer agents .
Synthesis Analysis
The synthesis of similar compounds involves heating a solution of the compound and sodium dithionite in dry methanol . The IR spectrum and NMR spectrum provide further details about the compound’s structure .Molecular Structure Analysis
The molecular structure of this compound is similar to tyrosine and receptor kinase inhibitors . This structural similarity is likely why these compounds can inhibit essential cancer targets like EGFR WT, EGFR T790M, VGFR2, and Top-II .Chemical Reactions Analysis
The IR spectrum of a similar compound shows peaks at 1677 (C=O) and 3328 (NH), indicating the presence of carbonyl and amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred from their IR and NMR spectra .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
This compound serves as a key intermediate in the synthesis of various biologically active compounds. The pyrazolopyrazinone core is a crucial pharmacophore in medicinal chemistry, often used to create compounds with potential therapeutic effects . For instance, derivatives of this core structure have been studied for their roles as vasopressin and fibrinogen receptor antagonists, which are important in the regulation of blood pressure and clotting, respectively .
Development of Antiviral Agents
The structural framework of Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate is conducive to the development of antiviral agents. Modifications to this scaffold have led to compounds that show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This highlights its potential in the creation of new antiviral medications.
Anticancer Research
Compounds derived from this chemical structure have shown promise in anticancer research. They exhibit cytotoxic activity against cancer cells, which is a desirable property for potential cancer therapies . The ability to induce cell death in cancerous cells while sparing healthy cells is a critical aspect of effective cancer drugs.
Neurodegenerative Disease Treatment
Derivatives of this compound have been proposed for the treatment of neurodegenerative diseases . The pyrazolopyrazinone scaffold can be modified to target specific pathways involved in neurodegeneration, offering hope for new treatments for conditions like Alzheimer’s and Parkinson’s disease.
Cardiovascular Disease Management
The compound’s derivatives have also been explored for their potential in treating cardiovascular diseases . By targeting specific receptors and enzymes, these derivatives can help manage conditions such as hypertension and heart failure.
Enzyme Inhibition
In the realm of enzyme inhibition, this compound’s derivatives have been effective against a variety of enzymes, including HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 . Inhibiting these enzymes can disrupt the life cycle of viruses or the pathways leading to cell death, which is beneficial in treating viral infections and certain types of cancer.
Wirkmechanismus
Target of Action
The primary targets of Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate are cancer cells, specifically breast cancer cell lines MDA-MB-468 and T-47D . The compound also exhibits inhibitory activity against VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in regulating various essential cellular processes .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . It has been found to have potent activity against VEGFR-2, with an IC50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC50 = 0.035 ± 0.012 μM . This suggests that the compound may function as a kinase inhibitor, disrupting the phosphorylation of tyrosine residues in proteins and thereby inhibiting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the MAPK/ERK pathway, which is often hyperactivated in cancer cells . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a reduction in cell proliferation and an increase in apoptosis . This results in a significant disruption of wound healing patterns and a decrease in the migratory potential of HUVEC cells .
Result of Action
The compound has been found to exhibit significant antitumor activity. It can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control . Moreover, the compound increases the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold as compared to the control , indicating that it induces apoptosis through the activation of caspase-3, a key enzyme in the execution-phase of cell apoptosis.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-18(24)15-8-7-13(26-15)10-21-11-19-16-14(17(21)23)9-20-22(16)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVBNBICSTUXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

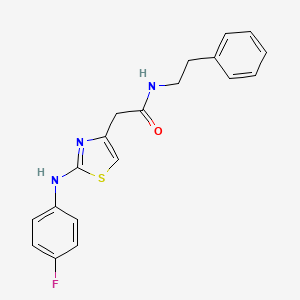
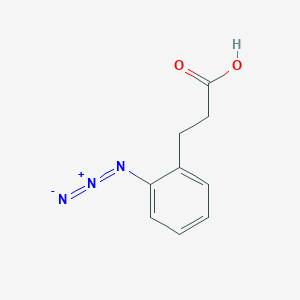
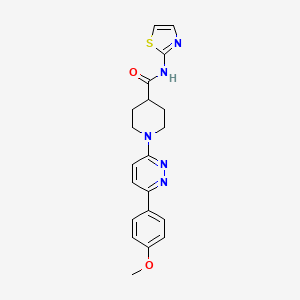
![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)
![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)
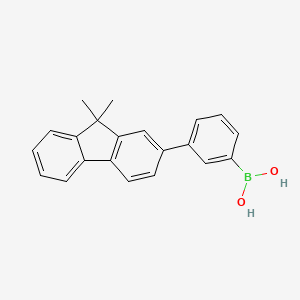
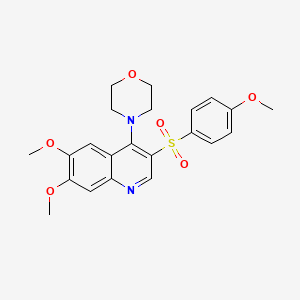
![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)
